5-Bromoisochroman-1-one
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Overview
Description
5-Bromoisochroman-1-one: is a heterocyclic organic compound with the molecular formula C9H7BrO2 It is a derivative of isochroman, where a bromine atom is substituted at the 5th position of the isochroman ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromoisochroman-1-one typically involves the bromination of isochroman-1-one. One common method includes the use of bromine (Br2) in the presence of a solvent such as dichloromethane. The reaction is carried out at room temperature, and the product is purified through recrystallization or chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, and employing industrial-scale equipment for bromination and purification processes.
Chemical Reactions Analysis
Types of Reactions: 5-Bromoisochroman-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products: The major products formed depend on the type of reaction. For example, substitution reactions yield various substituted isochroman-1-one derivatives, while oxidation and reduction reactions modify the functional groups on the isochroman ring.
Scientific Research Applications
Chemistry: 5-Bromoisochroman-1-one is used as a building block in organic synthesis. It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential biological activities. These compounds may exhibit antimicrobial, anticancer, or anti-inflammatory properties .
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals .
Mechanism of Action
The mechanism of action of 5-Bromoisochroman-1-one and its derivatives involves interactions with specific molecular targets. For instance, in biological systems, these compounds may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism depends on the specific derivative and its target .
Comparison with Similar Compounds
- 6-Bromo-3-methylisochroman-1-one
- Ethyl 4-bromo-2,5-dimethylbenzoate
- Methyl 3-bromo-4-ethylbenzoate
Comparison: 5-Bromoisochroman-1-one is unique due to its specific substitution pattern on the isochroman ring. This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs. For example, the position of the bromine atom can influence the compound’s ability to undergo specific reactions or interact with biological targets .
Properties
IUPAC Name |
5-bromo-3,4-dihydroisochromen-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO2/c10-8-3-1-2-7-6(8)4-5-12-9(7)11/h1-3H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUMLPTOXTGCROI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C2=C1C(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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